Benzyltriphenylphosphonium tetrafluoroborate
Overview
Description
Benzyltriphenylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C25H22BF4P . It is used in scientific research and finds applications in synthesis, catalysis, and as a reagent for organic transformations.
Synthesis Analysis
The synthesis of this compound involves a series of quinoline-stilbene derivatives synthesized from substituted quinoline and benzyltriphenylphosphonium chloride using Wittig reaction . Another synthesis method involves an SN2 reaction followed by deprotonation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It is used as a reactant for stereoselective azidolysis of vinyl epoxides, enantioselective aziridination, and Friedel-Crafts cyclization for asymmetric synthesis of dihydrexidine .Physical and Chemical Properties Analysis
This compound is a hygroscopic compound and is sensitive to light . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
This compound is considered hazardous. It can cause serious eye damage, respiratory irritation, and damage to organs through prolonged or repeated exposure. It is fatal if swallowed or inhaled . It is advised to handle it with care, using personal protective equipment and working in a well-ventilated area .
Future Directions
Benzyltriphenylphosphonium tetrafluoroborate has significant potential for future research and development. It is expected to flourish in the future, developing innovative hydrophobic deep eutectic solvents, with better tailored functionalities and improved performances . It also has potential applications in the field of organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs) .
Mechanism of Action
Target of Action
Benzyltriphenylphosphonium tetrafluoroborate is a quaternary ammonium salt.
Mode of Action
The compound acts as an alkyl radical precursor under photoredox catalysis . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds . This interaction with its targets leads to changes in the molecular structure of the targets, thereby affecting their function.
Biochemical Pathways
. The downstream effects of these changes would depend on the specific pathways and targets involved.
Pharmacokinetics
. Therefore, its impact on bioavailability cannot be accurately determined at this time.
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P.BF4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSIYGMNHUOCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369970 | |
Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31240-52-5 | |
Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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